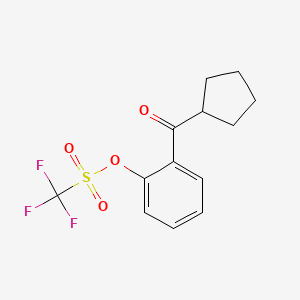
N-(3-Chloro-5-hydroxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-5-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with a chlorine atom at the 3-position and a hydroxyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-5-hydroxyphenyl)acetamide typically involves the acylation of 3-chloro-5-hydroxyaniline with acetic anhydride. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Material: 3-chloro-5-hydroxyaniline
Reagent: Acetic anhydride
Conditions: Acidic medium, typically using a catalyst like sulfuric acid
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chloro-5-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Various substituted phenylacetamides
Aplicaciones Científicas De Investigación
N-(3-Chloro-5-hydroxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-5-hydroxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl and chlorine substituents can influence its binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Chloro-4-hydroxyphenyl)acetamide: Similar structure but with the hydroxyl group at the 4-position.
N-(3-Chloro-2-hydroxyphenyl)acetamide: Hydroxyl group at the 2-position.
N-(3-Chloro-5-methoxyphenyl)acetamide: Methoxy group instead of hydroxyl.
Uniqueness
N-(3-Chloro-5-hydroxyphenyl)acetamide is unique due to the specific positioning of the chlorine and hydroxyl groups, which can significantly affect its chemical reactivity and biological activity compared to its isomers and analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
885044-43-9 |
|---|---|
Fórmula molecular |
C8H8ClNO2 |
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
N-(3-chloro-5-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)10-7-2-6(9)3-8(12)4-7/h2-4,12H,1H3,(H,10,11) |
Clave InChI |
YUUUBALRUHSNHF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC(=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


propanedinitrile](/img/structure/B12599825.png)
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B12599829.png)
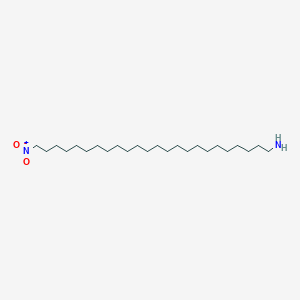
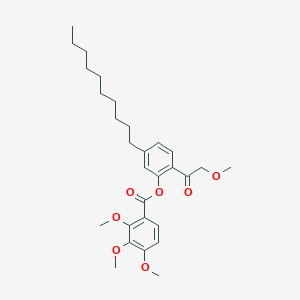
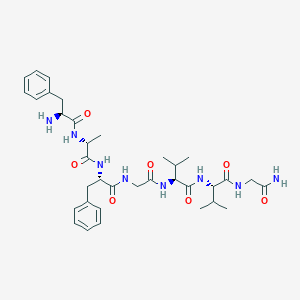
![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)
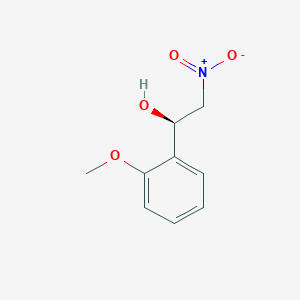
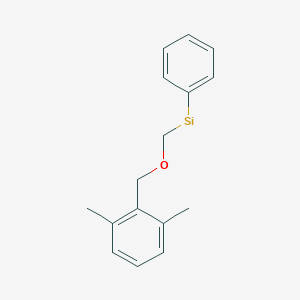
![5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12599868.png)
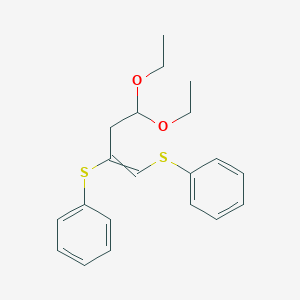

![5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12599879.png)
![3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal](/img/structure/B12599883.png)
